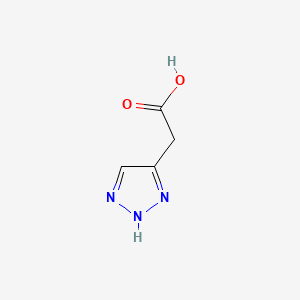

Triazolyl acetic acid

Description

Properties

IUPAC Name |

2-(2H-triazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c8-4(9)1-3-2-5-7-6-3/h2H,1H2,(H,8,9)(H,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQLZTGXGWVGSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020498 | |

| Record name | Triazolyl acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947723-95-7 | |

| Record name | 1H-1,2,3-Triazole-5-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947723-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triazolyl acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947723957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazolyl acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIAZOLYL ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OEV0V0Y64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of 1,2,3-triazolyl acetic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 1,2,3-Triazolyl Acetic Acid

Introduction

The 1,2,3-triazole core is a privileged scaffold in modern chemistry, renowned for its remarkable stability, unique electronic properties, and capacity for forming strong dipole and hydrogen-bond interactions.[1] Unlike many heterocyclic systems, the 1,2,3-triazole is not found in nature but has become a cornerstone of synthetic chemistry, particularly in drug discovery, bioconjugation, and materials science.[1][2] Its incorporation into molecules can enhance metabolic stability, improve binding to biological targets, and modulate physicochemical properties.[1]

The addition of an acetic acid moiety to this scaffold introduces a versatile functional handle. The carboxylic acid group can act as a key pharmacophore, participate in salt formation to improve bioavailability, or serve as a conjugation point for further molecular elaboration. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis and detailed characterization of 1,2,3-triazolyl acetic acid derivatives, grounded in established chemical principles and field-proven methodologies.

Part 1: Synthesis of 1,2,3-Triazolyl Acetic Acid

The construction of the 1,2,3-triazole ring is dominated by the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[3] While the thermal version of this reaction requires harsh conditions and yields a mixture of 1,4- and 1,5-disubstituted regioisomers, the advent of "click chemistry" has revolutionized its application.[3][4]

The Gold Standard: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, reported independently by the groups of Meldal and Sharpless, is the most reliable and widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[3] The copper(I) catalyst is not merely an accelerator but a crucial mechanistic controller, orchestrating the reaction to proceed at room temperature with near-perfect regioselectivity for the 1,4-isomer.[3][5] This transformation is valued for its high yields, tolerance of a wide array of functional groups, and operational simplicity.[1][6]

Causality Behind Experimental Choices:

-

Catalyst: A Cu(I) source is essential. While salts like CuI or CuBr can be used directly, it is more common and robust to generate the active Cu(I) species in situ. The most frequent method involves reducing a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), with a mild reducing agent like sodium ascorbate.[5][7] This avoids the need to handle potentially unstable Cu(I) salts and ensures a continuous supply of the active catalyst.

-

Solvent System: The reaction's versatility is highlighted by its compatibility with various solvents. A mixture of water and tert-butanol is frequently employed as it readily dissolves both the organic precursors and the inorganic copper catalyst system, creating a homogenous reaction environment that facilitates efficient catalysis.[8] Other solvents like CH₂Cl₂, DMSO, and THF/H₂O are also effective.[9][10]

-

Precursor Strategy: To synthesize a 1,2,3-triazolyl acetic acid, the acetic acid functionality must be incorporated into one of the two reactants. The two primary strategies are:

-

Strategy A: Reaction of an azidoacetic acid (or its ester equivalent, followed by hydrolysis) with a terminal alkyne.

-

Strategy B: Reaction of an organic azide with an alkyne-bearing carboxylic acid , such as propiolic acid.

-

The choice between these strategies depends on the commercial availability and ease of synthesis of the starting materials for the specific target molecule.

Detailed Experimental Protocol (CuAAC): Synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid

This protocol illustrates a common procedure starting from an esterified precursor, which often aids in solubility and purification, followed by a final hydrolysis step.

Step 1: 1,3-Dipolar Cycloaddition

-

To a 100 mL round-bottom flask, add ethyl 2-azidoacetate (1.0 eq), phenylacetylene (1.0 eq), and a 1:1 mixture of tert-butanol and water (0.2 M concentration relative to the limiting reagent).

-

Stir the mixture at room temperature until all reagents are dissolved.

-

Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq).

-

Stir the resulting suspension vigorously at room temperature. The reaction is often accompanied by a color change to pale green or yellow.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl (1-benzyl-1H-1,2,3-triazol-4-yl)acetate. This intermediate can be purified by flash column chromatography if necessary.

Step 2: Saponification (Ester Hydrolysis)

-

Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC until the ester is fully consumed.

-

Once complete, carefully acidify the reaction mixture to pH ~2-3 with dilute hydrochloric acid (e.g., 1 M HCl). The product will often precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, (1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid.

Alternative Synthetic Routes

While CuAAC is dominant, other methods exist for specific applications.

| Method | Regioselectivity | Conditions | Key Characteristics |

| Copper-Catalyzed (CuAAC) | 1,4-disubstituted[3] | Mild (often room temp), various solvents[9] | "Click" reaction; high yield, excellent functional group tolerance, most common method.[1][3] |

| Ruthenium-Catalyzed (RuAAC) | 1,5-disubstituted[3][10] | Elevated temperature, specific Ru catalysts | Provides access to the complementary regioisomer, useful for structure-activity relationship studies. |

| Thermal Huisgen Cycloaddition | Mixture of 1,4- and 1,5-isomers[3] | High temperature (often >100 °C) | Lacks regioselectivity, limited to substrates that can withstand harsh conditions.[3] |

| Metal-Free Synthesis | Varies (often 1,5-disubstituted)[11] | Often requires activated substrates (e.g., β-ketoesters)[11] | Avoids potentially toxic metal catalysts, important for certain biological applications. |

Part 2: Characterization and Structural Elucidation

Unambiguous characterization is critical to confirm the identity, structure, and purity of the synthesized 1,2,3-triazolyl acetic acid. A multi-technique approach is standard practice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and confirming the 1,4-regiochemistry of the product.[12][13]

-

¹H NMR Spectroscopy:

-

Triazole Proton (C5-H): The hallmark of a 1,4-disubstituted 1,2,3-triazole is a distinct singlet in the aromatic region, typically observed between δ 7.5 and 8.5 ppm.[13] The absence of coupling confirms its isolation.

-

Methylene Protons (-CH₂-COOH): A singlet corresponding to the two protons of the acetic acid methylene group is expected, usually between δ 3.5 and 5.5 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, often far downfield (δ > 10 ppm), which is exchangeable with D₂O.

-

Other signals will correspond to the second substituent on the triazole ring.

-

-

¹³C NMR Spectroscopy:

-

Triazole Carbons (C4 & C5): The two carbons of the triazole ring typically appear between δ 120 and 150 ppm.[13][14]

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is found significantly downfield, generally in the δ 170-180 ppm range.

-

Methylene Carbon (-CH₂-): The methylene carbon signal appears in the aliphatic region, typically between δ 30 and 50 ppm.

-

| Group | Typical ¹H NMR Shift (ppm) | Typical ¹³C NMR Shift (ppm) | Notes |

| Triazole CH | 7.5 - 8.5 (singlet) | ~120-125 | Diagnostic for 1,4-isomer. |

| Triazole C -CH₂ | - | ~140-148 | Quaternary carbon attached to the substituent. |

| -C H₂-COOH | 3.5 - 5.5 (singlet) | ~30-50 | Methylene group adjacent to the triazole ring. |

| -C OOH | > 10 (broad singlet) | ~170-180 | Carboxylic acid group. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound and provides valuable structural information through fragmentation analysis.[15]

-

Technique Rationale: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar molecules like carboxylic acids, minimizing unwanted fragmentation and clearly showing the molecular ion.[15][16] The analysis is typically coupled with Liquid Chromatography (LC-MS) to ensure the sample's purity.[17]

-

Expected Observations:

-

Positive Ion Mode ([M+H]⁺): The mass spectrum will show a prominent peak corresponding to the molecular weight of the compound plus the mass of a proton.

-

Negative Ion Mode ([M-H]⁻): Due to the acidic proton, a strong signal corresponding to the deprotonated molecule is often observed.

-

Fragmentation: Common fragmentation pathways include the loss of water (-18 Da) or carbon dioxide (-44 Da) from the carboxylic acid group.[18]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for verifying the presence of key functional groups.[19]

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Very broad, often overlaps with C-H stretches. |

| Carboxylic Acid C=O | Stretch | 1700 - 1750 | Strong, sharp absorption. |

| Triazole Ring | N=N, C=N Stretches | 1450 - 1650 | Medium to weak absorptions. |

| Aliphatic C-H | Stretch | 2850 - 3000 | Sharp absorptions. |

Conclusion

The synthesis of 1,2,3-triazolyl acetic acid is most reliably achieved via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of modern synthetic chemistry. This method offers high yields, excellent regioselectivity, and broad functional group tolerance. A rigorous and systematic characterization workflow, led by NMR spectroscopy and supported by mass spectrometry and IR spectroscopy, is essential for the unambiguous confirmation of the molecular structure and assessment of purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and validate these valuable chemical entities for applications in drug discovery and beyond.

References

-

Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link]

-

Vallejos, G., et al. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. Available at: [Link]

-

ResearchGate. (2022). Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives. ResearchGate. Available at: [Link]

-

Shang, Y., et al. (2015). Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journals. Available at: [Link]

-

Kolar, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. ACS Publications. Available at: [Link]

-

da Silva, F. D. C., et al. (2019). Advances in Triazole Synthesis from Copper-catalyzed Azide-alkyne Cycloadditions (CuAAC) Based on Eco-friendly Procedures. PubMed. Available at: [Link]

-

Singh, M. S., & Singh, A. K. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

-

Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

-

Sirakanyan, S. N., et al. (2021). Synthesis of novel 1,2,3-triazole-based hybrids via click reactions. Arkivoc. Available at: [Link]

-

Jasak, J., et al. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. AB SCIEX. Available at: [Link]

-

American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS. Available at: [Link]

-

Begtrup, M., & Nytoft, H. P. (1969). The infrared spectra of 1,2,3-triazole N-oxides. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Sharma, A., & Kumar, V. (2023). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. Available at: [Link]

-

Alanazi, A. M., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. Available at: [Link]

-

Al-Bayati, R. I. H., & Moustafa, A. H. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. ResearchGate. Available at: [Link]

-

Trotsko, D., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. MDPI. Available at: [Link]

-

Găină, L. I., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]

-

He, C., et al. (2023). Synthesis and Characterization of Azido-Functionalized 1,2,3-Triazole and Fused 1,2,3-Triazole. ACS Publications. Available at: [Link]

-

ResearchGate. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate. Available at: [Link]

-

Borys, K. M., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available at: [Link]

Sources

- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]

- 6. Advances in Triazole Synthesis from Copper-catalyzed Azide-alkyne Cycloadditions (CuAAC) Based on Eco-friendly Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. mdpi.com [mdpi.com]

- 10. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. sciex.com [sciex.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Physicochemical Profiling and Synthetic Utility of 1,2,4-Triazolyl Acetic Acid: A Technical Whitepaper

An in-depth technical guide analyzing the physicochemical dynamics, environmental fate, and synthetic utility of 1,2,4-triazolyl acetic acid.

Executive Summary

1,2,4-Triazolyl acetic acid (TAA, also known as 1H-1,2,4-triazole-1-acetic acid) is a bifunctional molecule occupying a unique intersection in modern chemistry. For drug development professionals, it serves as a highly versatile synthetic scaffold for designing novel antimycotic and antibacterial agents. Conversely, for environmental toxicologists, it is recognized as a highly persistent and mobile transformation product derived from the degradation of widely used azole fungicides (e.g., fluconazole, difenoconazole, and prothioconazole).

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous analysis of TAA's physicochemical properties, its metabolic pathways, and field-validated protocols for its synthesis and application in drug discovery. By understanding the causality behind its chemical behavior, researchers can predictably manipulate TAA in both analytical and synthetic workflows.

Physicochemical Causality and Structural Dynamics

To understand the behavior of TAA in both biological systems and synthetic workflows, we must analyze its core physicochemical metrics. The molecule consists of a highly polar 1,2,4-triazole ring covalently linked to an acetic acid moiety.

Quantitative Data Summary

| Property | Value | Analytical Method / Source |

| Molecular Formula | C₄H₅N₃O₂ | Standard |

| Molecular Weight | 127.10 g/mol | Computed[1] |

| LogP (Octanol/Water) | -0.3 | XLogP3[2] |

| pKa (Carboxylic Acid) | ~2.3 ± 0.2 | Titration / Predictive Models[3] |

| Melting Point | 144 - 147 °C | Experimental[1] |

| Aqueous Solubility | Slightly soluble (pH dependent) | Visual / Gravimetric[1] |

Mechanistic Insights into Physicochemical Data

-

Hyper-Acidity (pKa ~2.3): Typical aliphatic carboxylic acids (like acetic acid) exhibit a pKa of ~4.76. The drastic drop in pKa for TAA is driven by the strong electron-withdrawing nature (-I effect) of the adjacent 1,2,4-triazole ring. This stabilizes the carboxylate anion, making TAA significantly more acidic. In physiological and environmental pH (6.5–8.0), TAA exists almost exclusively in its anionic form.

-

Hydrophilicity and Mobility (LogP -0.3): The negative LogP indicates a strong thermodynamic preference for the aqueous phase. This property explains why TAA is classified as a "very persistent, very mobile" (vPvM) substance. It resists partitioning into lipid bilayers or organic sediments, remaining freely dissolved in surface and drinking water matrices[4].

Environmental Fate and Metabolic Cleavage

In agricultural and clinical settings, parent azole compounds undergo complex degradation. While direct photolysis is often inefficient for compounds like [4], indirect photochemistry driven by reactive oxygen species (e.g., •OH radicals) in surface waters leads to the cleavage of the alkyl bridge connecting the triazole ring to the main pharmacophore.

Fig 1: Degradation pathway of azole fungicides into persistent TAA and 1,2,4-triazole metabolites.

This cleavage yields TAA and free 1,2,4-triazole in 30% to 100% yields. Because of its extreme hydrophilicity, TAA bypasses standard sorption-based water treatments (like activated carbon), necessitating advanced oxidative processes for remediation[4]. In mammalian metabolism (e.g., in rats), TAA is also a primary urinary metabolite, demonstrating negligible tissue accumulation due to its rapid renal clearance[5].

Self-Validating Synthetic Methodologies

Robust synthesis requires built-in validation steps. Below is the optimized, self-validating protocol for the de novo synthesis of TAA and its subsequent coupling in drug development.

Protocol A: Direct Alkylation Synthesis of TAA

Objective: Synthesize TAA from 1H-1,2,4-triazole and chloroacetic acid. Causality: The pKa of the N-H proton in 1,2,4-triazole is ~10.3. We must use a strong base to quantitatively generate the highly nucleophilic triazolide anion before introducing the electrophile.

-

Deprotonation: Dissolve 1 equivalent of 1H-1,2,4-triazole in an aqueous solution of NaOH (1.1 eq).

-

In-process control: Ensure the pH is >11 using pH test strips. This guarantees complete formation of the sodium triazolide salt.

-

-

Electrophilic Addition: Slowly add an aqueous solution of sodium chloroacetate (1.05 eq) dropwise at 0 °C.

-

Causality: Using the pre-formed sodium salt of chloroacetic acid prevents the acidic proton of free chloroacetic acid from prematurely quenching the triazolide anion.

-

-

Thermal Alkylation: Heat the reaction mixture to reflux (100 °C) for 4 hours.

-

Validation: Monitor by TLC (DCM:MeOH 9:1); the disappearance of the starting triazole spot indicates reaction completion.

-

-

Isoelectric Precipitation: Cool the mixture to 0 °C and carefully acidify with 6M HCl to pH 2.0.

-

Causality: Dropping the pH below TAA's pKa (~2.3) forces the protonation of the carboxylate, drastically reducing its aqueous solubility and inducing crystallization.

-

-

Isolation: Filter the white precipitate, wash with ice-cold water, and dry under vacuum.

-

Validation: The melting point should read 144–147 °C. LC-MS (ESI-) should show a dominant [M-H]⁻ peak at m/z 126.03.

-

Protocol B: Amide Coupling for Antimycotic Scaffold Generation

TAA is frequently coupled with amines or thiosemicarbazides to generate triazoline-thione derivatives, which exhibit potent by mimicking the binding modes of commercial azoles at the CYP51 (lanosterol 14α-demethylase) active site[6].

Fig 2: Self-validating synthetic workflow for generating TAA-based drug candidates.

-

Activation: Dissolve TAA (1 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0 °C.

-

Causality: EDC activates the carboxylic acid, while HOBt forms a stable, reactive ester intermediate, suppressing racemization and preventing the formation of unreactive N-acylureas.

-

-

Amine Addition: Add the target amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

-

Causality: DIPEA acts as a non-nucleophilic base to keep the amine unprotonated and neutralize the HCl generated by the EDC coupling agent.

-

-

Reaction & Monitoring: Stir at room temperature for 12 hours.

-

Validation: Quench a 10 µL aliquot in MeCN and inject into LC-MS. Look for the product mass and the disappearance of the m/z 126 peak.

-

-

Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Causality: The acidic wash removes unreacted amine and DIPEA; the basic wash removes unreacted TAA and HOBt, leaving the purified amide in the organic layer.

-

Analytical Characterization Standards

To ensure trustworthiness in your experimental data, TAA derivatives must be validated against the following spectral benchmarks:

-

Mass Spectrometry (LC-MS, Negative ESI): TAA yields a precursor ion at m/z 126.03[M-H]⁻. High-energy collisional dissociation (HCD) typically produces a major fragment at m/z 82.04 (loss of CO₂) and m/z 68.02[2].

-

Vibrational Spectroscopy (FT-IR): Look for the strong C=O stretching vibration at ~1678–1700 cm⁻¹. The N=N double bond stretching of the triazole ring is distinctly visible at ~1260 cm⁻¹, which is characteristic of the 1,2,4-triazole inhibitor scaffold[7].

Conclusion

Whether tracking its environmental persistence or leveraging its reactivity for novel therapeutics, 1,2,4-triazolyl acetic acid requires a deep understanding of its pKa-driven solubility and nucleophilic behavior. By adhering to the causality-based protocols outlined above, researchers can ensure high-fidelity synthesis and accurate analytical tracking of this critical molecule.

References

-

National Center for Biotechnology Information (PubChem). "1,2,4-Triazole-1-acetic acid | C4H5N3O2 | CID 1810180." NIH. Available at:[Link]

-

Health Canada. "Proposed Registration Decision PRD2014-16 - Flutriafol." Publications.gc.ca. Available at:[Link]

-

American Chemical Society (ACS). "Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole." Environmental Science & Technology. Available at:[Link]

-

World Health Organization (WHO) / FAO. "Pesticide residues in food 2007 - Difenoconazole." WHO JMPR Monographs. Available at:[Link]

-

ResearchGate. "Synthesis and potential antimycotic activity of 4-substituted-3-(thiophene-2-yl-methyl)-Δ2-1,2,4-triazoline-5-thiones." Acta Pharmaceutica. Available at:[Link]

-

ResearchGate. "FT Raman and FT-IR spectral studies of 3-mercapto-1,2,4-triazole." Vibrational Spectroscopy. Available at:[Link]

Sources

- 1. 1,2,4-Triazole-1-Acetic Acid: Properties, Applications, Safety, Supplier Information China [sinochem-nanjing.com]

- 2. 1,2,4-Triazole-1-acetic acid | C4H5N3O2 | CID 1810180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. apps.who.int [apps.who.int]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Evolution and Engineering of Triazole-Based Carboxylic Acids: From Discovery to Targeted Therapeutics

Executive Summary

Triazole-based carboxylic acids represent a privileged class of pharmacophores in modern medicinal chemistry. By combining the robust, metabolically stable triazole core (both 1,2,3- and 1,2,4-isomers) with the versatile, target-engaging carboxylic acid moiety, these molecules serve as critical bioisosteres for amides and esters. This technical whitepaper explores the historical discovery of these scaffolds, the mechanistic causality behind their synthesis, and their expanding applications in targeted drug development.

Historical Context and Discovery

The chemical history of triazoles dates back to the late 19th century. The 1,2,4-triazole core was initially synthesized via the Pellizzari reaction (condensation of amides and hydrazides) and the Einhorn-Brunner reaction[1]. However, the specific functionalization to yield 1,2,4-triazole-3-carboxylic acids gained immense prominence when these compounds were identified as crucial synthetic intermediates for antiviral drugs, most notably the broad-spectrum agent Ribavirin[2].

Conversely, the discovery and proliferation of 1,2,3-triazole-4-carboxylic acids are inextricably linked to the evolution of Click Chemistry. While the thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes historically required high temperatures and yielded regioisomeric mixtures, the independent discovery of the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by Sharpless and Meldal revolutionized the field[3]. Early methods to synthesize 1,2,3-triazole carboxylic acids often relied on symmetric acetylenedicarboxylic acid, but modern methodologies utilize β -ketoesters or propiolic acid to achieve high regioselectivity and yield[4].

Structural Causality and Bioisosterism in Drug Design

As an Application Scientist, it is critical to emphasize that the inclusion of a triazole carboxylic acid in a drug scaffold is a highly calculated structural decision.

-

Metabolic Stability: The triazole ring is exceptionally resistant to metabolic degradation (oxidation, reduction, and enzymatic hydrolysis), unlike traditional amides or esters[1].

-

Electronic Properties: The 1,2,4-triazole possesses strong dipole moments and π -electron-deficient aromaticity, allowing it to act as a robust hydrogen-bond acceptor[5].

-

Bioisosterism: The carboxylic acid group provides a critical handle for target engagement (e.g., forming salt bridges with basic amino acid residues in kinase pockets). When combined, the triazole-carboxylic acid motif acts as an isostere for peptide bonds, enhancing bioavailability while maintaining target affinity[6].

Self-Validating Synthetic Protocol: 1,2,3-Triazole-4-Carboxylic Acids

To ensure reproducibility and scientific trustworthiness, the following CuAAC protocol for synthesizing 1,2,3-triazole-4-carboxylic acids incorporates in-process validation checkpoints. This ensures the system is self-validating at each step.

Objective: Synthesis of 1-aryl-1H-1,2,3-triazole-4-carboxylic acid via CuAAC. Reagents: Aryl azide (1.0 eq), propiolic acid (1.2 eq), CuSO 4⋅5H2O (0.05 eq), sodium ascorbate (0.1 eq), solvent (t-BuOH/H 2 O 1:1).

Step-by-Step Methodology:

-

Catalyst Generation: Dissolve CuSO 4 in H 2 O. Add sodium ascorbate.

-

Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of the alkyne (Glaser coupling) that occurs if Cu(II) is left unreduced[7].

-

Validation Checkpoint: Observe a distinct color shift from blue (Cu 2+ ) to pale yellow/colorless (Cu + ), confirming successful reduction.

-

-

Cycloaddition: Add the aryl azide and propiolic acid to the t-BuOH/H 2 O mixture. Stir at room temperature for 12-24 hours.

-

Causality: The biphasic/protic solvent system stabilizes the copper-acetylide intermediate, lowering the activation energy barrier for the [3+2] cycloaddition[3].

-

Validation Checkpoint: Monitor via IR spectroscopy. The disappearance of the strong, sharp azide stretching band at ∼2100 cm−1 indicates reaction completion.

-

-

Isolation and Acidification: Filter any precipitated impurities. Adjust the aqueous filtrate to pH 1-2 using 1M HCl.

-

Causality: The triazole-4-carboxylic acid remains soluble as a carboxylate salt in neutral/basic conditions. Acidification protonates the carboxylate, drastically reducing its aqueous solubility to drive crystallization.

-

Validation Checkpoint: Immediate precipitation of a white/off-white solid upon reaching pH 2. Filter and wash with cold water to obtain the pure product[4].

-

Workflow for the CuAAC synthesis of 1,2,3-triazole-4-carboxylic acids.

Pharmacological Applications and Signaling Pathways

Triazole carboxylic acids and their immediate derivatives (such as carboxamides) have shown profound efficacy in oncology, endocrinology, and infectious diseases.

-

Focal Adhesion Kinase (FAK) Inhibition: 1,2,4-triazole carboxylic acid derivatives have been engineered as potent inhibitors of FAK, a non-receptor tyrosine kinase overexpressed in various solid tumors. Specific 5-pyridinyl-1,2,4-triazole derivatives competitively bind to the ATP-binding site of FAK. This binding downregulates the downstream PI3K/Akt and STAT3 signaling pathways, ultimately inducing preG1/S phase cell cycle arrest and apoptosis in hepatic cancer cells[5].

Mechanism of action for 1,2,4-triazole derivatives inhibiting FAK signaling.

-

Anticancer Carboxamides: 1,2,3-triazole-4-carboxylic acids are frequently coupled with amines to form carboxamides. These derivatives act as inhibitors of the Wnt/ β -catenin signaling pathway and target kinases like EGFR and CDK4[8].

-

Antiviral Precursors: 1,2,4-triazole-3-carboxylic acid is the essential synthetic precursor for Ribavirin. The carboxylic acid is converted to a carboxamide during the synthesis of the final nucleoside analog, which is utilized against Hepatitis C and RSV[2].

Quantitative Data Summary

The pharmacological versatility of these compounds is best illustrated by comparing their structural modifications and resulting activities across different therapeutic targets.

| Compound Class / Derivative | Target / Cell Line | Primary Application | Key Quantitative Metric | Reference |

| 5-pyridinyl-1,2,4-triazole carboxylic acid (Compound 3d) | FAK Kinase (HepG2 / Hep3B) | Hepatocellular Carcinoma | IC 50 = 18.10 nM | [5] |

| 1,2,4-triazole-3-formic acid | N/A (Intermediate) | Antiviral (Ribavirin precursor) | High Yield Synthesis | [2] |

| 1,2,3-triazole-4-carboxamides (Compound 5j/5i) | EGFR / CDK4-Cyclin D3 | Lung/Pancreatic Cancer | High Binding Affinity | [6] |

| D-gluco-configured triazole carboxylic acid | Glycogen phosphorylase b | Type 2 Diabetes | K i = 7.4 mM |

Conclusion

The trajectory of triazole-based carboxylic acids—from early 20th-century curiosities to Nobel-prize-winning synthetic methodologies, and finally to targeted therapeutics—highlights their indispensable role in drug discovery. By understanding the causality behind their synthesis and leveraging their bioisosteric properties, researchers can continue to utilize these scaffolds to design highly selective, metabolically stable drugs.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN111471028A - Synthesis method of 1,2, 4-triazole-3-formic acid - Google Patents [patents.google.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids - Google Patents [patents.google.com]

- 5. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsdronline.com [ijpsdronline.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of Novel Triazolyl Acetic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: The Strategic Convergence of Triazole and Acetic Acid Moieties

In the landscape of medicinal chemistry, the strategic amalgamation of privileged scaffolds to generate novel molecular entities with enhanced biological activity is a cornerstone of drug discovery. The 1,2,4-triazole and 1,2,3-triazole rings are five-membered heterocyclic systems containing three nitrogen atoms that have garnered significant attention due to their diverse pharmacological properties.[1] These heterocycles are not merely passive linkers; their unique electronic and structural features, including the capacity for hydrogen bonding and metabolic stability, allow them to interact with a wide array of biological targets.[2] When coupled with the acetic acid moiety, a common pharmacophore that can enhance solubility and provide a crucial acidic proton for interaction with active sites, the resulting triazolyl acetic acid derivatives represent a promising class of compounds with multifaceted therapeutic potential.[3][4] This guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of these novel derivatives, offering a valuable resource for researchers and professionals in drug development.

I. Synthetic Strategies: Crafting the Molecular Architecture

The synthesis of triazolyl acetic acid derivatives can be achieved through various chemical pathways. A common and efficient method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazole rings.[5][6] Alternatively, the formation of 1,2,4-triazoles can be accomplished through the condensation of hydrazides with appropriate reagents.[7][8]

A generalized synthetic workflow for preparing these derivatives is depicted below. This process often begins with the synthesis of a key intermediate, an azide or an alkyne bearing the acetic acid ester moiety, which then undergoes cycloaddition. Subsequent hydrolysis of the ester yields the final triazolyl acetic acid derivative.

Figure 1: Generalized synthetic workflow for triazolyl acetic acid derivatives.

The choice of synthetic route is often dictated by the desired substitution pattern on the triazole ring and the overall molecular complexity. For instance, regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles can be achieved using specific catalysts like FeCl3.[6]

II. A Spectrum of Biological Activities: From Microbes to Malignancies

Triazolyl acetic acid derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for various therapeutic areas.

A. Antifungal Activity: Disrupting the Fungal Cell Membrane

A significant body of research has highlighted the potent antifungal properties of triazole-containing compounds.[1][9][10] The primary mechanism of action for most antifungal triazoles is the inhibition of the cytochrome P450 enzyme, 14α-demethylase (CYP51).[1][11] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9][10][12]

The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to fungal cell growth inhibition.[10]

Figure 2: Mechanism of action of antifungal triazole derivatives.

B. Antibacterial Activity: A Renewed Arsenal Against Resistance

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Triazole derivatives have shown promise in this arena, with various studies reporting their efficacy against both Gram-positive and Gram-negative bacteria.[13][14] Some triazole hybrids with quinolones have demonstrated potent antimicrobial effects, even against resistant strains.[13] The antibacterial mechanism can vary depending on the specific derivative but often involves the disruption of essential bacterial processes.

| Derivative Type | Target Bacteria | Reported MIC Values | Reference |

| 4-Amino-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa | 5 µg/mL | [13] |

| Ofloxacin-1,2,4-triazole analogues | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 µg/mL | [13] |

| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | 12.5–50 µg/mL | [2] |

Table 1: Summary of reported antibacterial activities of select triazole derivatives.

C. Anticancer Activity: Targeting Proliferation and Angiogenesis

The anticancer potential of triazolyl acetic acid derivatives is an area of active investigation. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[4][15] The mechanisms underlying their anticancer activity are diverse and can include the inhibition of enzymes crucial for tumor growth and proliferation, such as aromatase and tubulin polymerization.[16] Molecular docking studies have been instrumental in elucidating the potential binding modes of these derivatives to their protein targets.[16]

Some 1,2,3-triazole derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells.[5]

| Compound Class | Cancer Cell Line | IC50 Values | Putative Mechanism | Reference |

| 1,2,4-Triazole-based acetamides | HepG2 | Moderately good | Not specified | [15] |

| 1,2,3-Triazole phosphonate derivative | HT-1080, A-549, MCF-7, MDA-MB-231 | 15.13 - 21.25 µM | Cell cycle arrest at G0/G1 | [5] |

| 1,2,3-Triazole glycosides | HCT-116, MCF-7 | 0.5 - 15.5 µM | Apoptosis induction | [17] |

Table 2: In vitro anticancer activity of selected triazole derivatives.

D. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a multitude of diseases. Triazole derivatives have demonstrated significant anti-inflammatory properties.[18][19][20] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[19][21] Some derivatives have shown potent and selective inhibition of COX-2, which is a desirable trait for anti-inflammatory drugs as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.[21]

Furthermore, certain 1,2,3-triazole derivatives have been shown to modulate the levels of pro-inflammatory and anti-inflammatory cytokines.[19]

III. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

A fundamental step in evaluating the biological activity of novel compounds is to assess their cytotoxicity.[22][23] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[24][25][26]

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[24] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[24]

-

-

Compound Treatment:

-

Prepare serial dilutions of the triazolyl acetic acid derivative in complete medium. A typical concentration range is 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a no-treatment control.[24]

-

After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[24]

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.

-

Incubate for an additional 3-4 hours at 37°C.[24]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[25]

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[25]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.

-

Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[24]

-

Figure 3: Step-by-step workflow of the MTT cytotoxicity assay.

IV. Future Perspectives and Conclusion

The exploration of novel triazolyl acetic acid derivatives represents a vibrant and promising frontier in drug discovery. The versatility of their synthesis and the breadth of their biological activities underscore their potential to address significant unmet medical needs. Future research should focus on elucidating the structure-activity relationships to optimize potency and selectivity, as well as comprehensive preclinical and clinical evaluations to translate these promising findings into tangible therapeutic benefits. The continued investigation of these compounds is poised to yield the next generation of effective treatments for a wide range of diseases.

References

- Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (n.d.).

- Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.).

- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (2017, November 1).

- Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC. (n.d.).

- A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed. (2024, April 29).

- Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents - ijcrcps. (n.d.).

- In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (n.d.).

- 1,2,4-Triazoles as Important Antibacterial Agents - PMC. (n.d.).

- Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. (2018, January 18).

- Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents - ThaiScience. (n.d.).

- Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC. (n.d.).

- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC. (n.d.).

- Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (2020, February 12).

- Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds - Benchchem. (n.d.).

- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27).

- Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - MDPI. (2022, December 2).

- Analgesic and anti-inflammatory investigation of 1,2,4- triazole derivatives in rats - ResearchGate. (2025, November 11).

- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23).

- Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models - Biomedical and Pharmacology Journal. (n.d.).

- Synthesis and Docking Study of Substituted Triazole Derivatives as Anti- Tubercular Agent | Scholars Research Library. (n.d.).

- Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation - Frontiers. (n.d.).

- Synthesis and anti-inflammatory properties of novel 1,2,4-triazole derivatives | Request PDF. (2025, August 9).

- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - MDPI. (2024, December 21).

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15).

- Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives | Request PDF - ResearchGate. (2025, August 9).

- Synthesis, Structure and Biological Activities of Novel Triazole Compounds Containing Ester Group. (2014, January 30).

- Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives - ResearchGate. (2025, August 6).

- Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds - MDPI. (2022, October 17).

- Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed. (n.d.).

-

One pot synthesis of novel thiazolo[3,2-b][1][9][15]triazoles: A useful synthetic application of the acidified acetic acid method - Taylor & Francis. (2006, August 23). Retrieved from

- Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions - Politecnico di Milano. (n.d.).

- Anticancer Properties of 1,2,4-Triazoles - ISRES. (n.d.).

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022, January 15).

- Microwave-Assisted Synthesis and Anticancer Activity of Triazolyl Thiazolidine Derivatives of Pyrene - Semantic Scholar. (n.d.).

- A comprehensive review on triazoles as anticancer agents - DergiPark. (2024, September 13).

- Triazole Derivatives and Their Biological Activity - A Review | Request PDF - ResearchGate. (n.d.).

- Full article: Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (n.d.).

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23).

Sources

- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives | MDPI [mdpi.com]

- 3. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isres.org [isres.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. re.public.polimi.it [re.public.polimi.it]

- 9. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 10. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers [mdpi.com]

- 15. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijcrcps.com [ijcrcps.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. biomedpharmajournal.org [biomedpharmajournal.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 23. kosheeka.com [kosheeka.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. ijprajournal.com [ijprajournal.com]

Structural Elucidation and Supramolecular Assembly of Substituted Triazolyl Acetic Acids

An In-Depth Technical Whitepaper for Drug Development and Materials Science

Executive Summary

Substituted triazolyl acetic acids—encompassing both 1,2,3-triazole and 1,2,4-triazole regioisomers—are privileged scaffolds in modern drug discovery and materials science. In medicinal chemistry, the 1,2,3-triazole ring frequently serves as a metabolically stable bioisostere for amide bonds, while 1,2,4-triazole-3-acetic acid derivatives are critical in the development of PPAR gamma ligands, fungicides, and high-energy materials[1][2][3].

Understanding the crystal structure of these compounds is paramount. Crystallographic data reveals the precise nature of supramolecular assemblies, including tautomeric equilibria (e.g., thiol-thione states in mercapto-triazoles), conformational preferences, and complex hydrogen-bonding networks[4]. This whitepaper provides a comprehensive technical guide to the structural drivers of substituted triazolyl acetic acids, supported by quantitative crystallographic data and field-proven, self-validating experimental workflows.

Mechanistic Drivers of Triazole Crystal Packing

The crystal packing of triazolyl acetic acids is dictated by the interplay of the rigid, aromatic triazole core and the flexible, hydrogen-bond-donating/accepting acetic acid moiety.

Bioisosterism and Conformational Control in 1,2,3-Triazoles

In drug design, 1,4-disubstituted 1,2,3-triazoles are synthesized via click chemistry to mimic the trans-peptide bond. However, the introduction of specific substituents drastically alters their crystallographic conformation. For instance, fluorinated triazolamers exhibit distinct secondary structures: 2-amino-3,3,3-trifluoropropyl-1,4-triazolyl acetic acid (CF₃-1,4-Tz) adopts a folded, ladder-like structure driven by C–F⋯H–N and C–F⋯C=O interactions[5]. Conversely, its difluoromethyl counterpart (1,4-Tz-CF₂) adopts an extended, worm-like chain structure[5]. These conformational variations are critical when designing peptidomimetics that must fit into specific enzymatic binding pockets.

Tautomerism and Planarity in 1,2,4-Triazoles

The 1,2,4-triazole scaffold is highly prone to tautomerism, which directly influences crystal packing. For example, 5-mercapto-1,2,4-triazole-3-acetic acid derivatives often exhibit thiol-thione tautomerism; crystallographic studies reveal that many of these compounds preferentially crystallize in the thione form, utilizing the C=S bond as a strong hydrogen-bond acceptor[4]. Furthermore, in the development of high-energy materials, the assembly of 5-amino-1H-1,2,4-triazole-3-acetic acid with trinitromethyl groups yields highly planar skeletons (dihedral angles as low as 1.51°), which maximizes crystal density and thermal stability through tight π–π stacking[2].

Quantitative Structural Parameters

The following table synthesizes quantitative crystallographic data across various classes of substituted triazolyl acetic acids, highlighting the causality between molecular substitution and supramolecular geometry.

| Compound Class | Representative Scaffold | Space Group | Key Torsion / Dihedral Angles | Dominant Supramolecular Interactions |

| Fluorinated 1,2,3-Triazolamers | CF₃-1,4-Tz amino acid | Monoclinic | Folded ladder-like | C–F⋯H–N, C–F⋯C=O[5] |

| Energetic 1,2,4-Triazoles | Trinitromethyl-fused 1,2,4-triazole | C12/c1, P121/c1 | Dihedral angle ~1.51° | Planar stacking, van der Waals[2] |

| Aryl-Substituted 1,2,3-Triazoles | Bromophenyl-1,2,3-triazol-4-yl acetate | P21/n | N17—C12—C11—O10: 97.3(3)° | C–H⋯O, C–H⋯N, π–π (3.723 Å)[6] |

| Thione-Substituted 1,2,4-Triazoles | 5-mercapto-1,2,4-triazole-3-acetic acid | Variable | Planar backbone | Thiol-thione tautomerism, S⋯H[4] |

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis, crystallization, and structural resolution of triazolyl acetic acids. Each protocol is designed as a self-validating system, explaining the causality behind critical experimental choices.

Protocol A: Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazolyl Acetic Acids

Causality: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is utilized because the Cu(I) catalyst lowers the activation energy and strictly enforces 1,4-regioselectivity. This prevents the formation of 1,5-isomers, which would introduce structural heterogeneity and disrupt predictable crystal packing.

-

Reagent Preparation: Dissolve the terminal alkyne (e.g., propargyl acetate) and the corresponding azide in a 1:1 mixture of tert-butanol and water.

-

Catalytic Activation: Add 5 mol% of copper(II) sulfate pentahydrate followed by 10 mol% of sodium ascorbate. Note: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing oxidative degradation of the catalyst.

-

Reaction & Isolation: Stir at room temperature for 12 hours. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

System Validation: Monitor completion via TLC. Validate regiochemical purity via ¹H NMR; the presence of a single, sharp triazole proton singlet (typically between δ 7.8–8.5 ppm) confirms strict 1,4-regioselectivity.

Protocol B: Single-Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion allows the slow, controlled diffusion of an anti-solvent into a good solvent, creating a gradual supersaturation gradient. This thermodynamic control minimizes lattice defects and prevents rapid precipitation, which would otherwise yield an amorphous powder unsuitable for X-ray diffraction.

-

Solvent Selection: Dissolve 10–20 mg of the purified triazolyl acetic acid in a minimum volume of a "good" solvent (e.g., dichloromethane or ethyl acetate) inside a small inner vial.

-

Chamber Setup: Place the inner vial (uncapped) into a larger outer vial containing a miscible "anti-solvent" (e.g., hexanes or diethyl ether). Seal the outer vial tightly.

-

Incubation: Store the chamber in a vibration-free environment at a constant temperature (e.g., 20 °C) for 3 to 14 days.

-

System Validation: Harvest the crystals and examine them under a polarized light microscope. Uniform optical extinction upon rotating the cross-polarizers confirms the integrity of a single-crystal domain.

Protocol C: SCXRD Data Collection and Anisotropic Refinement

Causality: Data collection at cryogenic temperatures (100 K) drastically reduces atomic thermal vibrations (Debye-Waller factors). This allows for the precise localization of electron density, which is absolutely critical for identifying hydrogen atom positions involved in complex H-bonding networks and determining tautomeric states.

-

Mounting: Coat a selected single crystal in paratone oil to prevent solvent loss and mount it on a MiTeGen loop. Flash-freeze the crystal to 100 K using a nitrogen cold stream.

-

Diffraction: Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a photon-counting pixel array detector.

-

Integration & Refinement: Integrate the frames and apply multi-scan absorption corrections. Solve the structure using intrinsic phasing and refine using full-matrix least-squares on F². Refine all non-hydrogen atoms anisotropically.

-

System Validation: The structural model is validated by achieving an R1 factor < 0.05, a wR2 factor < 0.15, and a featureless residual electron density map (Δρ max/min < 0.5 e/ų), confirming a highly accurate structural resolution.

Logical Workflow Visualization

The following logical relationship diagram maps the critical path from precursor synthesis to structural elucidation, highlighting the self-validating checkpoints at each stage.

Self-validating workflow for the synthesis and crystallographic resolution of triazolyl acetic acids.

References

-

[1] RCSB PDB - 3BC5: X-ray crystal structure of human ppar gamma with 2-(5-(3-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzyl)-2-phenyl-2h-1,2,3-triazol-4-yl)acetic acid. RCSB Protein Data Bank. Available at: [Link]

-

[5] Organic & Biomolecular Chemistry - RSC Publishing: 2-amino-trifluoropropyl-1,4-triazolyl-acetic acid. Royal Society of Chemistry. Available at:[Link]

-

[2] Modular Assembly Drives Synthesis of High-Energy Linked/Fused Molecules. Organic Letters, ACS Publications. Available at:[Link]

-

[6] Synthesis, crystal structure and Hirshfeld surface analysis of[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. PMC, National Institutes of Health. Available at:[Link]

-

[3] Triazole fungicide tebuconazole: Topics by Science.gov. Science.gov. Available at:[Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. triazole fungicide tebuconazole: Topics by Science.gov [science.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]

The Triazolyl Acetic Acid Scaffold: Mechanisms of Action in Bioorthogonal Catalysis, Enzyme Inhibition, and Xenobiotic Metabolism

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical motifs that serve dual purposes across disparate fields of research. The 1,2,4-triazolyl acetic acid (TAA) scaffold is a prime example of such molecular versatility. Structurally characterized by a five-membered nitrogen-rich aromatic ring conjugated to an acetic acid moiety, TAA and its derivatives exhibit unique electron-donating properties and steric geometries. This technical guide deconstructs the mechanisms of action of TAA compounds across three critical domains: as a catalytic ligand in bioorthogonal chemistry, as a target-enzyme inhibitor in oncology and agriculture, and as a terminal metabolic endpoint in environmental science.

Mechanism of Action in Bioorthogonal Catalysis: The BTTAA Paradigm

In the realm of click chemistry, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the toxicity of Cu(I)-induced reactive oxygen species (ROS) historically limited in vivo applications. The development of the water-soluble ligand BTTAA (2-[4-{(Bis[(1-tert-butyltriazolyl)methyl]amino)methyl}-triazolyl]acetic acid) revolutionized this space by acting as a next-generation protective and accelerating ligand 1[1].

The Causality of the Acetate Group: Unlike its predecessors (e.g., TBTA or THPTA), BTTAA incorporates an acetic acid group that deprotonates to acetate at physiological pH. This negative charge acts as an additional weak donor, facilitating transient but robust coordination to Cu(I). This coordination increases the electron density at the metal center, which dramatically accelerates the formation of the Cu(I)-acetylide intermediate and the subsequent rate-determining metallacycle formation 2[2]. Furthermore, by tightly enveloping the Cu(I) ion, BTTAA sterically and electronically shields it from dissolved oxygen, thereby suppressing ROS generation and minimizing cytotoxicity 3[3].

Caption: Catalytic cycle of BTTAA-assisted CuAAC highlighting the role of the acetate donor.

Target-Enzyme Inhibition: CYP51 and Thymidine Phosphorylase

Beyond catalysis, the TAA scaffold is a potent pharmacophore utilized in both agricultural and medicinal chemistry.

CYP51 Inhibition (Antifungal Action): Triazole derivatives (e.g., propiconazole, prothioconazole) exert their primary mechanism of action by inhibiting sterol 14α-demethylase (CYP51). The unhindered nitrogen (usually N4) of the 1,2,4-triazole ring coordinates directly with the heme iron in the enzyme's active site. This prevents the binding and oxidation of lanosterol, halting ergosterol biosynthesis and disrupting the fungal cell membrane 4[4].

Thymidine Phosphorylase (TP) Inhibition (Oncology): Recent drug development efforts have utilized triazolylthioacetic acid esters as precursors to synthesize bis-1,2,4-triazoles. These compounds act as competitive inhibitors of Thymidine Phosphorylase, an angiogenic enzyme critical for tumor growth and metastasis. The triazole cores mimic the pyrimidine substrate, while the acetic acid derivatives form critical hydrogen bonds within the active site, effectively blocking pyrimidine salvage pathways5[5].

Metabolic Fate: TAA as a Terminal Xenobiotic Metabolite

In agricultural and mammalian systems, the environmental fate of conazole fungicides inevitably leads to TAA. Following the cleavage of the alkyl bridge from the parent fungicide, the released 1,2,4-triazole undergoes conjugation with serine to form triazolyl alanine, which is subsequently oxidized to triazolyl acetic acid. TAA is highly stable, water-soluble, and represents the terminal metabolic sink for these agrochemicals, necessitating rigorous environmental monitoring 6[6].

Caption: Metabolic pathway of triazole fungicides culminating in Triazolyl Acetic Acid.

Quantitative Data Summaries

Table 1: Kinetic and Cytotoxicity Profiles of CuAAC Ligands

| Ligand | Structure Type | Cu(I) Coordination Feature | Relative Reaction Rate | Cytotoxicity (ROS Generation) |

| TBTA | Tris-triazole | Neutral | 1x (Baseline) | High |

| THPTA | Tris-triazole | Neutral (Water-soluble) | 2.5x | Moderate |

| BTTES | Tris-triazole | Anionic (Sulfate) | 4x | Low |

| BTTAA | Tris-triazole | Anionic (Acetate) | >10x | Very Low |

Table 2: Bioactivity of Triazole/TAA Derivatives

| Compound Class | Primary Target | Mechanism of Action | Efficacy / IC50 |

| Conazole Fungicides | CYP51 (14α-demethylase) | Heme iron coordination | < 1 µM |

| Bis-1,2,4-Triazoles | Thymidine Phosphorylase | Competitive active-site binding | 0.5 - 15 µM |

| MTSC12AC | Mild Steel Corrosion | Surface film chemisorption | 92% Inhibition |

Experimental Protocols (Self-Validating Systems)

Protocol 1: BTTAA-Assisted CuAAC Bioconjugation on Live Cells

Rationale: This protocol uses a high ligand-to-copper ratio to ensure all Cu(I) is coordinated by BTTAA, preventing ROS-mediated cell death while accelerating the metallacycle formation.

-

Stock Preparation: Prepare a 50 mM stock of BTTAA in distilled water and a 20 mM stock of CuSO4.

-

Catalyst Pre-complexation: In a microcentrifuge tube, mix CuSO4 and BTTAA at a 1:5 molar ratio (e.g., 10 µL CuSO4 + 50 µL BTTAA). Validation Step: A color change indicates complex formation; this pre-mixing is critical to prevent free Cu(II) from interacting with cellular proteins.

-

Reduction: Add sodium ascorbate (freshly prepared 100 mM stock) to the complex at a final concentration of 2.5 mM. The solution will turn colorless as Cu(II) reduces to catalytically active Cu(I).

-

Bioconjugation: Add the pre-complexed catalyst to the cell culture media containing the alkyne-tagged biomolecule and the azido-fluorophore (final Cu concentration ~50 µM).

-

Incubation & Wash: Incubate at 37°C for 30 minutes. Quench the reaction by washing the cells 3x with PBS containing 1 mM EDTA to strip residual copper.

Protocol 2: In Vitro Thymidine Phosphorylase Inhibition Assay

Rationale: This assay utilizes continuous UV-Vis spectrophotometry to track the conversion of thymidine to thymine, validating the competitive inhibition mechanism of bis-triazole derivatives.

-

Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.4).

-

Enzyme Setup: Add recombinant Thymidine Phosphorylase (TP) to the buffer to achieve a final concentration of 0.05 U/mL.

-

Inhibitor Introduction: Add the synthesized triazolylthioacetic acid derivative at varying concentrations (0.1 µM to 50 µM). Incubate at 37°C for 15 minutes to allow steady-state binding.

-

Reaction Initiation: Add thymidine substrate (final concentration 2 mM) to initiate the reaction.

-

Kinetic Measurement: Monitor the increase in absorbance at 290 nm (formation of thymine) continuously for 10 minutes. Validation Step: Plot the reciprocal of the reaction velocity versus inhibitor concentration (Dixon plot) to confirm the competitive nature of the inhibition (intersecting lines above the x-axis).

References

-

Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing.[Link]

-

Prothioconazole. Food and Agriculture Organization of the United Nations (FAO).[Link]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. ResearchGate.[Link]

-

A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews (ACS).[Link]

-

Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. PMC (NIH).[Link]

-

Propiconazole: Revised. Regulations.gov.[Link]

Sources

- 1. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

Theoretical Studies on the Stability of Triazolyl Acetic Acid: A Comprehensive Computational Guide

Executive Summary

Triazolyl acetic acid (TAA) and its derivatives are ubiquitous as both synthetic intermediates in drug discovery and persistent environmental metabolites of agricultural triazole fungicides. Understanding the thermodynamic stability, tautomeric behavior, and degradation kinetics of TAA is critical for assessing its environmental impact and pharmacological viability. This whitepaper synthesizes recent Density Functional Theory (DFT) studies and molecular dynamics (MD) simulations to provide a definitive technical guide on the computational stability analysis of TAA.

Structural Dynamics and Tautomerism

The 1,2,4-triazole ring exhibits complex tautomerism, which is heavily influenced by the solvent environment. Theoretical studies using DFT reveal that the interconversion between tautomeric forms (e.g., 1H, 2H, and 4H forms) is not a simple unimolecular process but is actively catalyzed by solvent molecules[1].

Solvent-Mediated Proton Transfer

In aqueous or DMSO environments, the tautomerization of triazolyl acetic acid derivatives occurs via a relayed proton transfer mechanism. Computational models demonstrate that water molecules form a hydrogen-bonded cyclic substructure, mediating the transfer. Experimental and theoretical EXSY (Exchange Spectroscopy) studies indicate that activation energies for this tautomerization range between 14.74 and 16.78 kcal mol⁻¹[1]. This relatively high activation barrier explains the isolable nature of specific isomers under controlled laboratory conditions.

Computational Approaches to Stability Analysis

To accurately model the stability of TAA, researchers employ a combination of quantum mechanical calculations and molecular dynamics. The choice of functional and basis set is critical for capturing the electronic effects of the nitrogen-rich aromatic ring and the carboxylic acid moiety.

Density Functional Theory (DFT) Parameters

The B3LYP functional paired with the 6-311++G(d,p) basis set is the gold standard for evaluating the structural and spectroscopic parameters of triazole derivatives[2]. For complexes involving metal ions (e.g., Zn²⁺-triazole linkers), dispersion-corrected functionals like M05-2X + D3 or PBE0 + D3 are recommended to account for non-covalent interactions and metallophilic stacking behaviors[2].

Frontier Molecular Orbital (FMO) Analysis

The stability of TAA in chemical reactions is directly correlated to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO energy gap implies higher kinetic stability and lower chemical reactivity, which directly correlates to the molecule's persistence[3].

Computational workflow for evaluating the thermodynamic stability of triazolyl acetic acid.

Experimental Protocol: Step-by-Step Computational Workflow

To ensure self-validating and reproducible results, the following protocol outlines the standard procedure for evaluating the theoretical stability of TAA derivatives.

Step 1: Initial Geometry Optimization

-

Action: Construct the 3D molecular structure of the TAA tautomers.

-

Method: Perform geometry optimization in the gas phase using DFT at the B3LYP/6-311++G(d,p) level.

-

Causality: Gas-phase optimization provides a baseline for intrinsic molecular stability without solvent interference, ensuring that the lowest energy conformer is identified before introducing environmental variables[3].

Step 2: Frequency Calculations

-

Action: Execute vibrational frequency calculations on the optimized geometries.

-

Method: Evaluate the output to ensure the absence of imaginary frequencies.

-

Causality: Zero imaginary frequencies mathematically confirm that the optimized structure is a true local minimum on the potential energy surface, rather than an unstable transition state.

Step 3: Solvent Modeling (PCM/SMD)

-

Action: Re-optimize the structures using a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) with water or DMSO as the solvent.

-

Method: Incorporate explicit solvent molecules (e.g., 3-4 water molecules) into the input geometry if modeling tautomerization pathways.

-

Causality: Explicit solvent molecules are required to accurately simulate the relayed quadruple proton transfer mechanism, which is critical for tautomeric interconversion[1].

Step 4: FMO and Reactivity Descriptors Extraction

-

Action: Calculate the HOMO and LUMO energies.

-

Method: Derive global reactivity descriptors: chemical hardness (η), electronegativity (χ), and electrophilicity index (ω).

-

Causality: These descriptors quantitatively predict the molecule's susceptibility to electrophilic or nucleophilic attack, which correlates with its environmental degradation rate[3].

Environmental Fate and Degradation Kinetics